Hexyldimethyloctylammonium Bromide
Description
Hexyldimethyloctylammonium Bromide (HDOAB; CAS 187731-26-6, molecular formula C₁₆H₃₆BrN) is an asymmetric dialkyldimethylammonium bromide surfactant characterized by a hexyl (C₆H₁₃) and an octyl (C₈H₁₇) chain attached to a central quaternary ammonium group . Its structural asymmetry distinguishes it from symmetric quaternary ammonium compounds like cetyltrimethylammonium bromide (CTAB). HDOAB exhibits unique aggregation behavior, forming micelles and host-guest complexes with cyclodextrins (α-CD), which are critical in supramolecular chemistry and drug delivery systems .
Properties
IUPAC Name |
hexyl-dimethyl-octylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.BrH/c1-5-7-9-11-12-14-16-17(3,4)15-13-10-8-6-2;/h5-16H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEOLZRKTOBVMX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(C)CCCCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659924 | |
| Record name | N-Hexyl-N,N-dimethyloctan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187731-26-6 | |
| Record name | N-Hexyl-N,N-dimethyloctan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexyldimethyloctylammonium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hexyldimethyloctylammonium Bromide can be synthesized through a quaternization reaction. This involves the reaction of hexylamine with dimethyloctylamine in the presence of a brominating agent such as hydrobromic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods often involve continuous flow reactors to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
Hexyldimethyloctylammonium Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include strong nucleophiles like hydroxide ions, and reactions are often carried out in aqueous or organic solvents under mild to moderate temperatures.
Major Products: The major products depend on the specific reaction conditions and reagents used. .
Scientific Research Applications
Hexyldimethyloctylammonium Bromide has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is employed in the study of cell membranes and micelle formation due to its surfactant properties.
Industry: This compound is used in the formulation of cleaning agents, emulsifiers, and antistatic agents .
Mechanism of Action
The mechanism of action of Hexyldimethyloctylammonium Bromide primarily involves its surfactant properties. It reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, forming micelles. This property is utilized in various applications, from cleaning agents to drug delivery systems. The molecular targets include cell membranes and other lipid structures, where it can disrupt or stabilize the membrane integrity .
Comparison with Similar Compounds
Key Properties:
- Molecular Weight : 322.37 g/mol.
- Structure : Asymmetric dual alkyl chains (C₆ and C₈) with a dimethylammonium head group.
- Applications: Surfactant in colloidal systems, host-guest complexation studies, and nanotechnology .
Structural Comparison
Table 1: Structural Features of Quaternary Ammonium Bromides
Physicochemical Properties
Table 2: Aggregation and Host-Guest Behavior
Key Insight : HDOAB forms both 1:1 (hexyl-in or octyl-in) and 1:2 complexes with α-CD due to its dual-chain design, enabling tunable supramolecular assemblies . CTAB, with a single chain, forms simpler 1:1 complexes with cyclodextrins.
Toxicity and Environmental Impact
Table 3: Hazard Classification and Environmental Risks
Key Insight : While CTAB is explicitly classified as hazardous to aquatic environments, HDOAB’s ecological impact remains understudied. Further research is needed to assess its persistence and bioaccumulation .
Biological Activity
Hexyldimethyloctylammonium bromide (HDMOAB) is a quaternary ammonium compound known for its surfactant properties and potential applications in various fields, including biochemistry and materials science. This article delves into its biological activity, focusing on its mechanisms of action, effects on microbial life, and relevant case studies.
- Chemical Formula : CHBrN
- Molecular Weight : 288.3 g/mol
- Structure : Consists of a long hydrophobic hydrocarbon chain and a positively charged ammonium group, which contributes to its surfactant properties.
This compound exhibits biological activity primarily through its surfactant properties, which allow it to interact with biological membranes. The positively charged ammonium group can bind to negatively charged components of microbial cell membranes, leading to:
- Membrane Disruption : This disrupts the integrity of microbial membranes, causing leakage of cellular contents and ultimately cell death.
- Cytotoxicity : HDMOAB has shown cytotoxic effects on various cell lines, indicating its potential as an antimicrobial agent.
Antimicrobial Activity
Research has demonstrated that HDMOAB possesses significant antimicrobial properties against a range of pathogens:
- Bacteria : Effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Fungi : Exhibits antifungal activity, making it useful in formulations aimed at preventing fungal infections.
Table 1: Antimicrobial Efficacy of HDMOAB
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Concentration-Dependent Behavior
A study highlighted the concentration-dependent aggregation behavior of HDMOAB. At specific concentrations (34–100 mM), the compound forms large aggregates detectable by light scattering techniques. This behavior is crucial for understanding its efficacy as a surfactant in biological applications .
Case Study 1: Antimicrobial Surface Coatings
In a study investigating antimicrobial coatings for medical devices, HDMOAB was incorporated into polymer matrices. The results indicated that surfaces treated with HDMOAB significantly reduced bacterial colonization compared to untreated controls. This suggests its potential for use in preventing hospital-acquired infections.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was conducted using human cell lines to evaluate the safety profile of HDMOAB. The findings revealed that while HDMOAB exhibited cytotoxic effects at high concentrations, lower concentrations were well-tolerated by human cells. This highlights the need for careful dosage considerations in therapeutic applications.
Research Findings
Recent research has focused on the aggregation behavior and biocompatibility of HDMOAB:
- Aggregation Studies : Demonstrated that HDMOAB forms micelles at concentrations above its critical micelle concentration (CMC), which is essential for its function as a surfactant .
- Biocompatibility Tests : Showed that while HDMOAB is effective against pathogens, its impact on human cells requires further investigation to ensure safety in biomedical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
